2-cyano-N-(2-methoxyethyl)acetamide

Solubility Physicochemical Properties Organic Synthesis

Generic cyanoacetamides often fail in heterocyclic synthesis due to solubility and reactivity mismatches. 2-Cyano-N-(2-methoxyethyl)acetamide (CAS 15029-44-4) solves this with its methoxyethyl chain (TPSA 62.1 Ų) and dual nucleophilic/amide functionality. It enables reliable construction of pyridine, pyrimidine, and thiazole libraries. Key advantages: · Single-step synthesis from commodity materials ensures cost-effective scale-up · Consistent reactivity in condensation/cyclization cascades · Improved solubility of downstream products for biological assays. Suitable as an API intermediate, HDAC6 probe precursor, or agrochemical building block.

Molecular Formula C6H10N2O2
Molecular Weight 142.16 g/mol
CAS No. 15029-44-4
Cat. No. B076922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-N-(2-methoxyethyl)acetamide
CAS15029-44-4
Synonyms2-cyano-N-(2-methoxyethyl)ethanamide
Molecular FormulaC6H10N2O2
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESCOCCNC(=O)CC#N
InChIInChI=1S/C6H10N2O2/c1-10-5-4-8-6(9)2-3-7/h2,4-5H2,1H3,(H,8,9)
InChIKeyADWODNNWVUWKOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





15029-44-4: Cyanoacetamide Intermediate for Heterocyclic Synthesis


2-cyano-N-(2-methoxyethyl)acetamide (CAS 15029-44-4) is a cyanoacetamide derivative with a methoxyethyl substituent . Its core structure combines a nucleophilic cyano group with an amide linkage to a flexible methoxyethyl chain . This functional arrangement positions it as a building block in medicinal chemistry and organic synthesis, particularly for constructing heterocyclic scaffolds such as pyridines, pyrimidines, and other nitrogen-containing systems .

Heterocyclic scaffold synthesis workflow (pyridine, pyrimidine, thiazole)
Medicinal chemistry building block requiring polar-solvent reaction media
Agrochemical discovery intermediate for fungicidal/herbicidal candidates

Why Cyanoacetamide Analogs Are Not Direct Replacements for 15029-44-4


The methoxyethyl chain is a critical determinant of the compound's behavior as a synthetic intermediate . Substituting 2-cyano-N-(2-methoxyethyl)acetamide with a generic cyanoacetamide (e.g., N-methyl or N-phenyl) or a cyanoacetate ester introduces substantial changes in solubility, hydrogen-bonding capacity, and nucleophilic reactivity . These differences can derail subsequent synthetic steps by altering reaction rates, regioselectivity, or the purity profile of downstream heterocyclic products [1]. Therefore, direct substitution without empirical validation carries a high risk of synthetic failure.

Target 2-Cyano-N-(2-methoxyethyl)acetamide
Potential Substitute Simple N-alkyl cyanoacetamides (e.g., N-methyl or N-phenyl)
Methoxyethyl chain provides polar solubility and hydrogen-bonding capacity that simple alkyl groups lack, potentially altering reaction rates and regioselectivity.
Target 2-Cyano-N-(2-methoxyethyl)acetamide
Potential Substitute Cyanoacetate esters
Ester reactivity differs significantly from amide nucleophilicity, which may not transfer directly and can derail downstream heterocyclic formation pathways.

Quantitative Evidence Supporting the Selection of 15029-44-4 Over Analogs


Enhanced Polar Solubility of 15029-44-4 vs. Parent Cyanoacetamide

The introduction of a methoxyethyl side chain significantly increases the polar surface area and hydrogen-bonding capacity relative to the unsubstituted parent compound, 2-cyanoacetamide. This structural feature enhances solubility in polar organic solvents, a critical factor for solution-phase heterocyclic synthesis [1].

Solubility Profile
Data to verify
TPSA 62.1 Ų
Supports polar solvent compatibility for solution-phase synthesis.
Calculated value; experimental solubility data to verify.
Solubility Physicochemical Properties Organic Synthesis

Demonstrated Versatility as a Scaffold Precursor

Cyanoacetamide derivatives are well-established precursors for synthesizing diverse heterocyclic systems, including pyridines, pyrimidines, thiazoles, and their fused analogs [1]. While specific reaction yields for 2-cyano-N-(2-methoxyethyl)acetamide are not publicly aggregated, its structure contains the requisite reactive centers (nucleophilic cyano and amide groups) that enable these established pathways. Its unique methoxyethyl side chain further distinguishes it by potentially influencing the regioselectivity of ring closures compared to simpler N-alkyl analogs [2].

Scaffold Versatility
Class-level inference
Established cyanoacetamide pathways
Supports heterocyclic synthesis workflow fit based on class-level reactivity.
Specific reaction yields for this derivative are not publicly aggregated.
Heterocyclic Synthesis Building Block Medicinal Chemistry

Structural Specificity in Biological Precursor Applications

The methoxyethyl group is a recurring motif in biologically active molecules, and its presence in 2-cyano-N-(2-methoxyethyl)acetamide can be carried forward into final drug candidates. While this compound itself has limited reported activity (Kd = 5.40 μM against HDAC6) [1], it serves as a crucial precursor. Related quinolin-4-yloxy acetamides, synthesized from similar intermediates, have demonstrated potent in vitro antitubercular activity with MIC values as low as 0.05 μM . This illustrates the potential value of the building block approach, even if the direct activity of the intermediate is modest.

Biological Precursor
Class-level inference
Derived analogs: MIC 0.05 μM
Supports strategic library synthesis; derived compounds showed reported endpoint context.
Direct activity is modest (Kd 5.40 μM); potential lies in derived products.
Biological Activity Precursor Medicinal Chemistry

Proven Synthetic Route from Commodity Chemicals

A straightforward and scalable synthesis for 2-cyano-N-(2-methoxyethyl)acetamide involves refluxing ethyl cyanoacetate with 2-methoxyethylamine in ethanol . This route uses readily available starting materials and simple conditions, which suggests that the compound can be reliably manufactured at scale, potentially leading to consistent supply and quality for industrial users.

Synthetic Route
Reported
Ethyl cyanoacetate + 2-methoxyethylamine
Supports supply chain reliability via straightforward, scalable synthesis.
Simple reflux in ethanol; suggests batch consistency potential.
Synthesis Chemical Process Procurement

Optimal Application Scenarios for 2-Cyano-N-(2-methoxyethyl)acetamide (15029-44-4)


Medicinal Chemistry: Diversity-Oriented Synthesis of Heterocyclic Libraries

In early-stage drug discovery, the compound is best deployed as a central building block for synthesizing diverse heterocyclic libraries. Its cyano and amide groups participate in well-established condensation and cyclization reactions, enabling the rapid exploration of chemical space around pyridine, pyrimidine, and thiazole scaffolds. The methoxyethyl tail, with its high TPSA (62.1 Ų) [1], can improve the solubility of final library members, aiding in downstream biological assays.

Process Chemistry: Scalable Route to a Key Pharmaceutical Intermediate

For process development, the compound's straightforward synthesis from ethyl cyanoacetate and 2-methoxyethylamine in ethanol [1] makes it an attractive intermediate. This robust, single-step procedure from commodity materials supports cost-effective scale-up and ensures a reliable supply chain, critical for advancing a candidate into preclinical and clinical development.

Agrochemical Discovery: Synthesis of Novel Fungicidal or Herbicidal Candidates

Given the established utility of cyanoacetamide derivatives in generating bioactive heterocycles, this compound can serve as a precursor for novel agrochemical agents. The methoxyethyl group is a common motif in commercial fungicides and herbicides, and its incorporation via this intermediate could yield new lead compounds with improved potency or selectivity.

Chemical Biology: Tool Compound and Probe Development

The compound's modest activity against HDAC6 (Kd = 5.40 μM) [1] suggests it may be a useful starting point for developing chemical probes. Medicinal chemists can leverage its reactive groups to install additional functionalities or optimize its structure to create more potent and selective tool compounds for studying epigenetic regulation and related disease pathways.

Application
Selection Property
Validation Focus
Diversity-oriented heterocyclic library synthesis
Polar-solvent reaction compatibility
Downstream solubility of library members
Scalable pharmaceutical intermediate process
Route accessibility from commodity materials
Batch-to-batch consistency and supply reliability
Agrochemical lead discovery
Bioactive heterocycle precursor potential
Target organism screening and potency review
Chemical probe and tool compound development
Reactive handle for structural optimization
Target engagement and selectivity profiling

Technical Documentation Hub

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38 linked technical documents
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